molecular formula C14H12O4 B150227 Oxyresveratrol CAS No. 4721-07-7

Oxyresveratrol

Cat. No. B150227
CAS RN: 4721-07-7
M. Wt: 244.24 g/mol
InChI Key: PDHAOJSHSJQANO-OWOJBTEDSA-N
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Description

Oxyresveratrol is a phytochemical compound that belongs to the stilbenoid family. It is naturally found in various plant species, including Morus alba, Vitis vinifera, and Artocarpus lakoocha. Oxyresveratrol has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Phytochemistry and Bioactivity

Oxyresveratrol, a polyphenolic phytoalexin, has been a focus of research due to its diverse therapeutic potentials, including antioxidant, anti-inflammatory, and neuroprotective activities. It is found in both gymnosperms and angiosperms and can be extracted using conventional methods. Despite its beneficial properties, its development as a therapeutic agent is challenged by its low water solubility and poor oral availability and stability. Recent advances in delivery systems may enhance its clinical applicability (Likhitwitayawuid, 2021).

Antiviral Properties

Oxyresveratrol demonstrates significant antiviral activity against herpes simplex virus (HSV-1), offering a potential treatment for cutaneous HSV-1 infection. Its effectiveness extends to various HSV-1 strains, and it has been observed to inhibit viral replication. Additionally, oxyresveratrol has shown synergistic effects when combined with acyclovir, a standard antiviral medication (Chuanasa et al., 2008).

Neuroprotective Effects

Oxyresveratrol is noted for its neuroprotective effects, particularly in Alzheimer’s disease. It has been shown to reduce Tau protein levels and improve behavioral outcomes in Drosophila models expressing human-Tau protein. This indicates its potential in treating neurodegenerative diseases, especially when combined with other compounds like Alkoxy glycerols to enhance its bioavailability and effectiveness (Lakshmi et al., 2021).

Hepatoprotective Effects

Oxyresveratrol exhibits hepatoprotective properties, as shown in studies involving its effects on oxidative stress in liver cells. It activates the ERK-Nrf2 pathway, reducing reactive oxygen species production and cell death. This suggests its potential in protecting against liver injuries and diseases (Choi et al., 2016).

Gastroprotective Effects

Studies have shown that oxyresveratrol can ameliorate ethanol-induced gastric ulcers. It modulates inflammatory markers and cytokines, offering a potential therapeutic approach for treating gastric ulcers and related conditions (Aziz et al., 2019).

Anti-inflammatory and Immunomodulatory Properties

Oxyresveratrol's anti-inflammatory properties are significant in the context of allergic airway inflammation. It has been found to attenuate inflammatory markers and cytokines in models of allergic asthma, suggesting a potential role in asthma treatment (Ashraf et al., 2015).

Effects on Metabolic Disorders

Oxyresveratrol has shown efficacy in preventing nonalcoholic fatty liver disease by regulating hepatic lipogenesis and fatty acid oxidation. Its ability to modulate key metabolic pathways indicates its potential in addressing metabolic disorders like NAFLD (Lee et al., 2018).

properties

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHAOJSHSJQANO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030442
Record name Oxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyresveratrol

CAS RN

29700-22-9, 4721-07-7
Record name Oxyresveratrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29700-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puag-haad
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyresveratrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroxystilbene
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Record name Oxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYRESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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